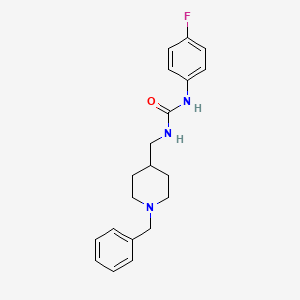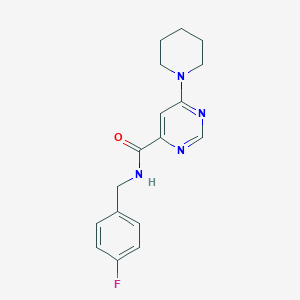![molecular formula C9H15N3OS B2732679 [2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol CAS No. 1645538-09-5](/img/structure/B2732679.png)
[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H15N3OS/c1-6-10-9(14-12-6)11-8-4-2-3-7(8)5-13/h7-8,13H,2-5H2,1H3,(H,10,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their reactivity and potential applications in various fields .科学的研究の応用
Solvent Effects on Molecular Aggregation
The study by Matwijczuk et al. (2016) examines the spectroscopic behavior of thiadiazole derivatives in different solvents, highlighting the impact of solvent properties on molecular aggregation and fluorescence emission. This research could offer foundational knowledge for understanding the solvent-dependent behaviors of similar compounds, including [2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol, in various applications (Matwijczuk et al., 2016).
N-Methylation and Transfer Hydrogenation
Sarki et al. (2021) describe a method for N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, employing a catalyst that could be relevant for modifying or synthesizing thiadiazole derivatives, potentially enhancing their utility in medicinal chemistry or material science (Sarki et al., 2021).
Dyeing Performance of Thiadiazole Derivatives
Research by Malik et al. (2018) focuses on the synthesis and characterization of thiadiazole derivatives for use as acid dyes, demonstrating the compounds' utility in textile applications. This suggests potential for thiadiazole compounds, including the one , in dyeing and material enhancement (Malik et al., 2018).
Synthesis of Antimicrobial Agents
A study by Sah et al. (2014) explores the synthesis of formazans from thiadiazole as antimicrobial agents, indicating the potential biomedical applications of thiadiazole derivatives. This research provides insight into how similar compounds could be developed for use in combating microbial infections (Sah et al., 2014).
Charge-transfer Molecular Complexes
Mahmoud et al. (1988) investigate charge-transfer molecular complexes of 2-amino-1,3,4-thiadiazoles, which could inform the development of electronic or photovoltaic materials using thiadiazole derivatives. Understanding these complexes may provide a basis for engineering new materials with desirable electronic properties (Mahmoud et al., 1988).
将来の方向性
特性
IUPAC Name |
[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-6-10-9(14-12-6)11-8-4-2-3-7(8)5-13/h7-8,13H,2-5H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZXHGECCPEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2732596.png)
![2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2732600.png)

![N-(3-Carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2732603.png)
![(1R,5S)-phenyl 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2732604.png)




![5-ethyl-4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B2732614.png)


![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2732617.png)
![2-chloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2732619.png)